3-(Methylthio)hexyl acetate, with the chemical formula C₉H₁₈O₂S and CAS Registry Number 51755-85-2, is an organic compound that belongs to the class of thioesters. It features a hexyl chain with a methylthio group at the third position and an acetate group. This compound is known for its unique sulfurous odor and juicy flavor profile, making it particularly relevant in the flavor and fragrance industries. Its structure consists of a six-carbon straight-chain alkyl group (hexyl) attached to a thioether functional group (methylthio) and an ester functional group (acetate) .
The synthesis of 3-(Methylthio)hexyl acetate can be achieved through several methods:
3-(Methylthio)hexyl acetate finds applications primarily in:
Interaction studies involving 3-(Methylthio)hexyl acetate focus on its sensory properties and potential interactions with other flavor compounds. These studies are crucial for understanding how it can be effectively used in formulations without overpowering other flavors or fragrances. Additionally, research on its safety profile suggests that it is generally recognized as safe when used appropriately in food products .
Several compounds share structural similarities with 3-(Methylthio)hexyl acetate, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Methylthioethyl acetate | Thioester | Shorter carbon chain; distinct odor profile |
Methyl hexanoate | Ester | Lacks sulfur; fruity aroma |
Ethyl 3-methylthiopropanoate | Thioester | Different carbon skeleton; more complex odor |
Uniqueness: The presence of both a methylthio group and a hexyl chain distinguishes 3-(Methylthio)hexyl acetate from other similar compounds, contributing to its unique sensory characteristics that are valuable in flavor and fragrance applications .
This compound's distinctive properties warrant further exploration within both industrial applications and academic research contexts.
3-(Methylthio)hexyl acetate consists of a hexyl backbone substituted with a methylthio group at the third carbon and an acetate ester at the terminal position. This configuration is depicted in the SMILES notation CCCC(CCOC(=O)C)SC. The compound’s structure enables unique interactions with olfactory receptors, contributing to its distinctive aroma.
Key Identifiers
Property | Value/Description | Source |
---|---|---|
IUPAC Name | 3-(Methylthio)-1-hexyl acetate | |
Molecular Formula | C₉H₁₈O₂S | |
Molecular Weight | 190.30 g/mol | |
FEMA Number | 3789 | |
JECFA Number | 481 |
The compound is referred to by multiple synonyms, including lychee mercaptan acetate, 3-methylsulfanylhexyl acetate, and 1-hexanol, 3-(methylthio)-, acetate. These names reflect its functional groups and structural features, emphasizing its role as a thioester and its natural associations with lychee-like flavors.
3-(Methylthio)hexyl acetate represents a thioester compound with the molecular formula C₉H₁₈O₂S and a molecular weight of 190.30 g/mol [1] [2] [3]. The compound is officially registered under Chemical Abstracts Service number 51755-85-2 and bears the International Union of Pure and Applied Chemistry name 3-(methylsulfanyl)hexyl acetate [4] [5]. The molecular structure consists of a hexyl chain backbone with a methylthio substituent positioned at the third carbon atom, terminated by an acetate functional group [1] [4].
The compound's canonical Simplified Molecular Input Line Entry System representation is CCCC(CCOC(C)=O)SC, which clearly delineates the structural connectivity [5]. The International Chemical Identifier string InChI=1S/C9H18O2S/c1-4-5-9(12-3)6-7-11-8(2)10/h9H,4-7H2,1-3H3 provides a standardized description of the molecular structure [2] [3] [4]. The presence of the methylthio group at the third position creates a stereogenic center, resulting in potential stereoisomerism, though only one defined stereocenter out of one possible stereocenter has been characterized [4].
The molecular architecture exhibits characteristic features of both thioether and ester functionalities. The thioether linkage (carbon-sulfur-carbon) at position 3 of the hexyl chain contributes to the compound's unique chemical properties [5]. The terminal acetate group provides the ester functionality, with the carbonyl carbon bonded to an oxygen atom that connects to the substituted hexyl chain [1] [4]. This dual functionality imparts distinctive physicochemical characteristics that differentiate it from simple alkyl acetates or unsubstituted thioethers [5].
Nuclear magnetic resonance spectroscopic data for 3-(methylthio)hexyl acetate follows predictable patterns based on the molecular structure. The methylthio group typically exhibits characteristic chemical shifts in proton nuclear magnetic resonance spectroscopy, with the sulfur-bound methyl group appearing as a singlet around 2.1-2.2 parts per million [7] [8]. The hexyl chain protons display complex multipicity patterns due to coupling interactions, with the methylene protons adjacent to the acetate oxygen appearing downfield around 4.1-4.3 parts per million [9] [10].
Carbon-13 nuclear magnetic resonance spectroscopy provides distinctive chemical shift information for the thioester functionality. The carbonyl carbon of the acetate group typically resonates around 170-171 parts per million, consistent with aliphatic ester carbonyls [11] [10]. The carbon bearing the methylthio substituent appears upfield compared to unsubstituted alkyl carbons due to the electron-donating properties of sulfur [7] [12]. The methylthio carbon itself exhibits a characteristic chemical shift around 15-20 parts per million, typical for sulfur-bound methyl groups [7] [12].
Infrared spectroscopic analysis reveals characteristic absorption bands for both the ester and thioether functionalities. The carbonyl stretch of the acetate group appears as a strong absorption around 1740 cm⁻¹, typical of aliphatic esters [13] [14]. Carbon-hydrogen stretching vibrations appear in the 2800-3000 cm⁻¹ region, with multiple bands corresponding to the various methyl and methylene groups [13] [10]. The carbon-sulfur stretching vibrations contribute to absorptions in the fingerprint region below 1300 cm⁻¹ [12] [14].
Spectroscopic Technique | Key Parameters | Characteristic Features |
---|---|---|
Mass Spectrometry (EI) | Molecular ion: m/z 190 | Fragmentation patterns in NIST database [3] |
Gas Chromatography | Retention Index: 1766, 1749 | DB-Wax column conditions [6] |
¹H Nuclear Magnetic Resonance | Methylthio: ~2.1 ppm | Singlet for S-CH₃ group [7] [9] |
¹³C Nuclear Magnetic Resonance | Carbonyl: ~170 ppm | Ester carbonyl carbon [11] [10] |
Infrared Spectroscopy | Carbonyl: ~1740 cm⁻¹ | Characteristic ester stretch [13] [14] |
The thermodynamic properties of 3-(methylthio)hexyl acetate reflect its dual thioether-ester nature. The compound exhibits a boiling point of 216°C at standard atmospheric pressure, though some sources report values up to 256.9°C at 760 mmHg [2] [5] [15]. The flash point has been consistently reported as 76°C, indicating moderate volatility and flammability characteristics [2] [15] [16]. The relatively high boiling point compared to simple alkyl acetates reflects the increased molecular weight and the presence of the sulfur atom [2] [5].
Density measurements indicate values ranging from 0.976 to 0.995 g/cm³ at 20°C, with specific gravity determinations at 20/20°C falling within 0.980 to 0.995 [2] [5] [16]. The refractive index at 20°C ranges from 1.458 to 1.468, consistent with organic compounds containing sulfur atoms [2] [5] [16]. Vapor pressure measurements at 25°C indicate a value of 0.015 mmHg, suggesting relatively low volatility at ambient temperatures [5].
Surface tension has been determined as 31.8 dyne/cm, indicating moderate surface activity [5]. The molar volume of 194.9 cm³/mol and molar refractivity of 53.47 cm³ provide insights into the molecular size and polarizability [5]. The enthalpy of vaporization is reported as 49.44 kJ/mol, reflecting the energy required for phase transition from liquid to vapor [5].
Solubility characteristics demonstrate typical behavior for organic esters containing sulfur substituents. The compound is completely insoluble in water due to its hydrophobic alkyl chain and the absence of hydrogen bonding donors [16] [17]. However, it exhibits excellent solubility in most organic solvents, including alcohols, ethers, and hydrocarbon solvents [16] [17]. The partition coefficient (Log P) has been determined as 2.71, indicating strong preference for lipophilic environments over aqueous phases [15]. The XLogP3-AA calculated value of 2.4 supports this lipophilic character [5].
Thermodynamic Property | Value | Units | Conditions |
---|---|---|---|
Boiling Point | 216-256.9 | °C | 760 mmHg [2] [5] [15] |
Flash Point | 76 | °C | Closed cup [2] [15] [16] |
Density | 0.976-0.995 | g/cm³ | 20°C [2] [5] |
Refractive Index | 1.458-1.468 | - | 20°C [2] [5] [16] |
Vapor Pressure | 0.015 | mmHg | 25°C [5] |
Surface Tension | 31.8 | dyne/cm | - [5] |
Molar Volume | 194.9 | cm³/mol | - [5] |
Enthalpy of Vaporization | 49.44 | kJ/mol | - [5] |
Log P | 2.71 | - | Octanol-water [15] |
Irritant